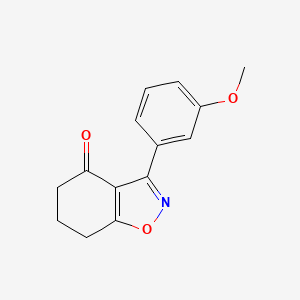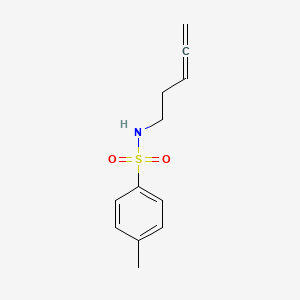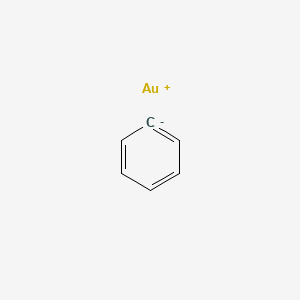![molecular formula C13H22O6SSi B14252288 Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate CAS No. 397330-76-6](/img/structure/B14252288.png)
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate is an organosilicon compound that combines a benzene sulfonate group with a trimethoxysilyl propyl chain. This compound is notable for its dual functionality, which allows it to participate in both organic and inorganic reactions, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate typically involves the reaction of 4-bromomethylbenzenesulfonate with 3-(trimethoxysilyl)propylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can react with other silanes to form cross-linked siloxane networks.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene.
Catalysts: Acidic or basic catalysts for hydrolysis and condensation reactions.
Major Products Formed
Siloxanes: Formed through the hydrolysis and condensation of the trimethoxysilyl group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane networks.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Wirkmechanismus
The mechanism of action of Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate involves the hydrolysis of the trimethoxysilyl group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of the materials it is incorporated into. The benzene sulfonate group can participate in various organic reactions, providing additional functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a benzene sulfonate group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a trimethoxysilyl propyl chain.
Uniqueness
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate is unique due to its combination of a reactive benzene sulfonate group and a trimethoxysilyl propyl chain. This dual functionality allows it to participate in both organic and inorganic reactions, making it highly versatile for various applications.
Eigenschaften
CAS-Nummer |
397330-76-6 |
|---|---|
Molekularformel |
C13H22O6SSi |
Molekulargewicht |
334.46 g/mol |
IUPAC-Name |
methyl 4-(3-trimethoxysilylpropyl)benzenesulfonate |
InChI |
InChI=1S/C13H22O6SSi/c1-16-20(14,15)13-9-7-12(8-10-13)6-5-11-21(17-2,18-3)19-4/h7-10H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
DTQUBVNSMALNCB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCC1=CC=C(C=C1)S(=O)(=O)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


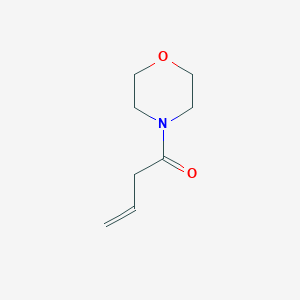
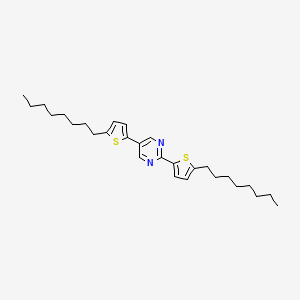
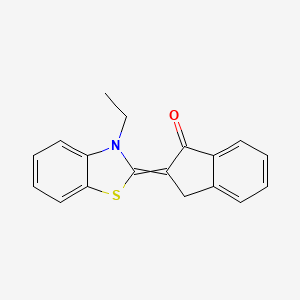

![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
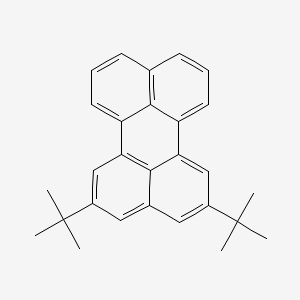
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
